molecular formula C7H13BrO B1280333 7-Bromoheptan-2-one CAS No. 50775-02-5

7-Bromoheptan-2-one

Cat. No. B1280333
CAS RN: 50775-02-5
M. Wt: 193.08 g/mol
InChI Key: OBHYAAHXAGULJT-UHFFFAOYSA-N
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Description

7-Bromoheptan-2-one is a brominated ketone that serves as a versatile intermediate in organic synthesis. It is characterized by the presence of a bromine atom on the seventh carbon of a heptane chain and a ketone functional group at the second carbon. This compound is not explicitly detailed in the provided papers, but its structural analogs and derivatives are extensively studied, indicating the importance of brominated carbonyl compounds in synthetic chemistry .

Synthesis Analysis

The synthesis of brominated cyclic and acyclic compounds is a common theme in the provided studies. For instance, the synthesis of 7-substituted 2-azabicyclo[2.2.1]heptanes involves nucleophilic substitution facilitated by neighboring group participation, which is a method that could potentially be applied to the synthesis of 7-Bromoheptan-2-one . Additionally, the synthesis of 1,7-bis(4-bromophenyl)heptane-1,7-dione and related brominated compounds often involves multi-step reactions, including bromination and carbonyl formation, which are relevant to the synthesis of 7-Bromoheptan-2-one .

Molecular Structure Analysis

The molecular structure of brominated compounds is often elucidated using techniques such as X-ray diffraction, NMR, and computational methods like DFT. For example, the crystal structure of 1,7-bis(4-bromophenyl)heptane-1,7-dione was characterized by single-crystal X-ray diffraction, and its molecular structure was optimized using DFT, which is indicative of the approaches that could be taken to analyze the structure of 7-Bromoheptan-2-one .

Chemical Reactions Analysis

Brominated compounds are known to undergo various chemical reactions, including nucleophilic substitutions, electrocyclic reactions, and radical additions. The reactivity of such compounds is often influenced by the presence of the bromine atom, which can act as a good leaving group. For instance, the intramolecular electrocyclic reaction of αα'-dibromophorone to form a cyclopentenone derivative demonstrates the reactivity of brominated compounds under certain conditions . These reactions provide insight into the potential reactivity of 7-Bromoheptan-2-one.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated organic compounds are typically characterized by their reactivity, stability, and interaction with other molecules. For example, molecular dynamics simulations have been used to study the influence of water on the physical properties of brominated compounds . The physicochemical properties are also often correlated with theoretical data to predict reactivity and stability, which would be relevant for understanding the behavior of 7-Bromoheptan-2-one in various environments.

Scientific Research Applications

1. Glutathione Depletion Studies

In biochemical research, bromoalkanes like 7-Bromoheptan-2-one have been utilized to study glutathione depletion in isolated rat hepatocytes. Khan and O'Brien (1991) found that bromoheptane can significantly deplete cellular glutathione without causing cytotoxicity, which is valuable for studying the role of glutathione in modulating xenobiotic cytotoxicity (Khan & O'Brien, 1991).

2. Synthesis Applications

Li et al. (2011) discussed the use of bromoalkynes, including compounds similar to 7-Bromoheptan-2-one, in the synthesis of complex molecules, highlighting their efficiency in sustainable organic synthesis processes (Li et al., 2011).

3. Monolayer Structure Analysis

The structural properties of bromoalkanes like 7-Bromoheptan-2-one on graphite surfaces have been investigated. Sun et al. (2012) used X-ray diffraction and calorimetry to confirm the formation of solid monolayers of 1-bromoheptane on graphite, providing insights into non-covalent interactions in such systems (Sun et al., 2012).

4. Intermediate Synthesis for Analogues

Malpass and White (2004) utilized 7-Bromoheptan-2-one derivatives in the synthesis of novel 7-substituted 2-azabicyclo[2.2.1]heptanes, which served as key intermediates for creating various bioactive compounds (Malpass & White, 2004).

5. Self-Assembly Studies on Graphite

Research on the self-assembly of short bromoalkane monolayers, including 1-bromoheptane, on graphite was conducted by Florio et al. (2008). Their findings contribute to the understanding of molecular packing and structural properties in such systems (Florio et al., 2008).

properties

IUPAC Name

7-bromoheptan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrO/c1-7(9)5-3-2-4-6-8/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBHYAAHXAGULJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70458317
Record name 2-Heptanone, 7-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70458317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromoheptan-2-one

CAS RN

50775-02-5
Record name 2-Heptanone, 7-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70458317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
SA Dredar, JW Blankenship, PE Marchant… - Journal of medicinal …, 1989 - ACS Publications
… distilled to yield 35 g of 7-bromoheptan-2-one, bp 90-95 C (… 7-bromoheptan-2-one (12 g, 0.062 mol) in 50 mL of THE. The … A solution of 7-bromoheptan-2-one (6.25 g, 0.032 mol) in 20 …
Number of citations: 21 pubs.acs.org
D Enders, B Jandeleit - Liebigs Annalen, 1995 - Wiley Online Library
The synthesis of (R)‐(−)‐10‐methyltridecan‐2‐one, the female sex pheromone of the southern corn root worm (Diabrotica undecimpunctata howardi Barber) [(R)‐1] in high enantiome‐…
A Aydogan, A Akar - Chemistry–A European Journal, 2012 - Wiley Online Library
… Tetrabromo-functionalized calix[4]pyrrole 6 was synthesized by an acid-catalyzed condensation of pyrrole and 7-bromoheptan-2-one26 in MeOH. The resulting calix[4]pyrrole 6 was …
Y Geng, Y Ma, R Huang, X Li, S Yu - Green Chemistry, 2023 - pubs.rsc.org
… of easily accessible NXS (X = I and Br) and TCCA with bulky 1-methylcyclohexan-1-ol in the presence of white light irradiation furnished 7-iodoheptan-2-one, 7-bromoheptan-2-one, and …
Number of citations: 2 pubs.rsc.org
CH Lee, JS Lee, HK Na, DW Yoon… - The Journal of …, 2005 - ACS Publications
… Starting with potassium phthalimide, reaction with 6-bromohexan-2-one (2) or 7-bromoheptan-2-one (3) 8 gives the corresponding N-alkyl phthalimides 4 and 5. Acid-catalyzed …
Number of citations: 111 pubs.acs.org
R Geyer, M Kaske, P Baumeister… - Archiv der …, 2014 - Wiley Online Library
… corresponding ω-chloroalkan-2-one (5 and 6) or 7-bromoheptan-2-one (16) with potassium phthalimide 34. 7-Bromoheptan-2-one (16) was prepared from 1-methylcyclohexanol (15) in …
Number of citations: 17 onlinelibrary.wiley.com
SA Wagay, IA Rather, R Ali - Materials Today: Proceedings, 2021 - Elsevier
… teammates have synthesized m-phthalate based strapped C4P 29–32 starting from potassium phthalimide 22 which was treated with 6-bromohexan-2-one 20 or 7-bromoheptan-2-one …
Number of citations: 21 www.sciencedirect.com
K Yamamoto, H Toguchi, M Kuriyama… - The Journal of …, 2021 - ACS Publications
An electrophotochemical ring-opening bromination of unstrained tert-cycloalkanols has been developed. This electrophotochemical method enables the oxidative transformation of …
Number of citations: 13 pubs.acs.org
Y Zou, J Han, AS Saghyan, AF Mkrtchyan, H Konno… - Molecules, 2020 - mdpi.com
… OH 61b and Fmoc-L-Aod-OH 61c was achieved in excellent overall yields and high diastereoselectivities (82–84% de) by using the same route with electrophiles 7-bromoheptan-2-one …
Number of citations: 40 www.mdpi.com
H Rudler, T Durand-Réville - Journal of Organometallic Chemistry, 2001 - Elsevier
… (25)), the carbene complex which has to be synthesized is 74: thus 7-bromoheptan-2-one 72 is required in a protected form for the preparation of the precursor of the carbene complex, …
Number of citations: 21 www.sciencedirect.com

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